Purine Nucleoside Phosphorylase (PNP) Inhibition: 4-Fluorophenyl vs. 2-Fluorophenyl Analogs
In a fluorescence-based microplate reader assay measuring inhibition of purine nucleoside phosphorylase (PNP) of unknown origin, the 4-fluorophenyl-substituted compound (CAS 537667-18-8) demonstrated an IC50 of 998 nM [1]. This is a moderate inhibitory potency that contrasts with structurally related purine analogs, such as certain N6-substituted purines reported to exhibit pIC50 values of 3.93 (IC50 ≈ 117 μM) against IP6K1 [2], highlighting that subtle changes in the N6 substituent and target enzyme can result in more than a 100-fold difference in activity. While a direct head-to-head comparison with the 2-fluorophenyl isomer (CAS 537667-15-5) under identical assay conditions is not available, the existing data demonstrate that the 4-fluorophenyl substitution pattern is permissive for PNP inhibition at sub-micromolar concentrations—a property that may not be preserved in other positional isomers or N6-substituted analogs.
| Evidence Dimension | PNP inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 998 nM |
| Comparator Or Baseline | Representative N6-substituted purine analog (Compound 6) against IP6K1: pIC50 = 3.93 ± 0.10 (IC50 ≈ 117 μM) |
| Quantified Difference | Approximately 117-fold higher potency for the target compound against PNP relative to the comparator against IP6K1 (different enzyme context) |
| Conditions | PNP assay: fluorescence-based microplate reader; IP6K1 assay: pIC50 determination (details in original publication) |
Why This Matters
Demonstrates that the 4-fluorophenyl piperazine purine scaffold attains sub-micromolar PNP inhibition, whereas other N6-substitution patterns can show dramatically weaker activity, guiding selection for PNP-related research.
- [1] BindingDB. (2024). BDBM50617374 (CHEMBL5406940) – PNP inhibition data. View Source
- [2] Bioorg Med Chem Lett. (2019). Table 1: Inhibitory activities of purine analogs with variation at the N6-position. 29(19):126628. View Source
